去甲西酞普兰

描述

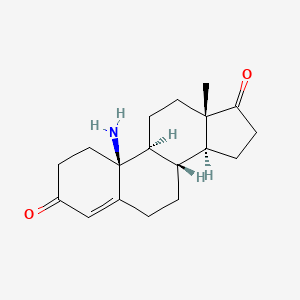

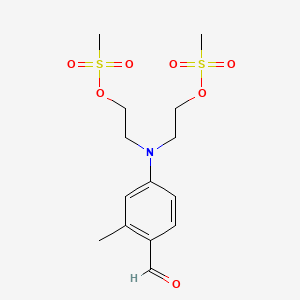

Desmethylcitalopram (DCT) is a metabolite of the antidepressant citalopram, which is a selective serotonin reuptake inhibitor (SSRI). It is an important compound in the field of psychopharmacology as it has been studied for its potential to have a therapeutic effect in depression. DCT has been found to have a longer half-life than citalopram and is believed to be responsible for some of the therapeutic effects of citalopram.

科学研究应用

治疗药物监测

去甲西酞普兰是西酞普兰 (CIT) 的主要活性代谢物,在治疗抑郁症的 CIT 治疗药物监测 (TDM) 中至关重要 . CIT 血浆浓度及其与治疗效果的相关性是研究的重点领域 . 研究已经提出了血浆浓度的治疗范围,并正在努力建立血浆 CIT 浓度与治疗效果之间的明确关系 .

唾液分析

去甲西酞普兰可以在人体唾液中定量,这有利于监测接受 CIT 治疗的患者 . 已经开发出一种可靠的方法,可以同时定量唾液中的 CIT 和去甲西酞普兰 . 该方法的特点是良好的线性、灵敏度、重现性、特异性以及低检测限和定量限 .

代谢转化研究

去甲西酞普兰是 CIT 代谢转化的产物 . 研究去甲西酞普兰的形成有助于了解 CIT 的代谢途径以及各种酶在此过程中的作用 . 这些知识对于预测药物相互作用和副作用至关重要 .

药代动力学和药效学

去甲西酞普兰的研究有助于了解 CIT 的药代动力学和药效学 . 它有助于确定 CIT 的吸收、分布、代谢和排泄 (ADME) . 这些信息对于优化剂量方案和最大程度地减少副作用至关重要 .

安全性和副作用

关于去甲西酞普兰的研究有助于了解 CIT 的安全性和副作用 . 它有助于识别不良药物事件及其与血浆 CIT 浓度的相关性 . 这些知识可以指导更安全的治疗策略的开发 .

与成本相关的结果

研究表明,维持一定的血浆 CIT 浓度(包括代谢为去甲西酞普兰)可以帮助缩短住院时间 . 但是,需要更详细的信息才能了解直接医疗费用以及导致住院时间延长的多种潜在因素 .

作用机制

未来方向

One study suggested that high plasma concentration of Desmethylcitalopram (>73.25 ng/mL) showed a more significant reduction in HDRS scores than the expected concentration (42.75–73.25 ng/mL) and the low concentration (<42.75 ng/mL) groups . This indicates a potential direction for future research into the therapeutic applications of Desmethylcitalopram.

生化分析

Biochemical Properties

Desmethylcitalopram plays a crucial role in biochemical reactions as a selective serotonin reuptake inhibitor. It interacts with the serotonin transporter (SERT), inhibiting the reuptake of serotonin into presynaptic neurons. This interaction increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Desmethylcitalopram also interacts with various enzymes and proteins involved in serotonin metabolism and transport, such as monoamine oxidase and vesicular monoamine transporter .

Cellular Effects

Desmethylcitalopram influences various types of cells and cellular processes. It primarily affects neurons by increasing serotonin levels in the synaptic cleft, which enhances serotonergic signaling pathways. This increase in serotonin can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood and cognitive functions. Desmethylcitalopram also affects glial cells, modulating their role in supporting neuronal function and maintaining homeostasis .

Molecular Mechanism

The molecular mechanism of desmethylcitalopram involves its binding to the serotonin transporter (SERT) on presynaptic neurons. By inhibiting the reuptake of serotonin, desmethylcitalopram increases the concentration of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, leading to improved mood and cognitive functions. Additionally, desmethylcitalopram may influence other neurotransmitter systems and signaling pathways, contributing to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desmethylcitalopram change over time. The compound exhibits linear pharmacokinetics, with its peak concentration occurring approximately 20 hours after administration. Desmethylcitalopram is relatively stable, with a half-life of around 50 hours. Long-term studies have shown that desmethylcitalopram maintains its efficacy in enhancing serotonergic neurotransmission and improving mood over extended periods .

Dosage Effects in Animal Models

The effects of desmethylcitalopram vary with different dosages in animal models. At low to moderate doses, desmethylcitalopram effectively enhances serotonergic neurotransmission and improves mood and cognitive functions. At high doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity leading to symptoms like agitation, confusion, and hyperthermia. Threshold effects have been observed, with a clear dose-response relationship .

Metabolic Pathways

Desmethylcitalopram is involved in the citalopram metabolism pathway. It is formed through the demethylation of citalopram by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. Desmethylcitalopram is further metabolized into didesmethylcitalopram, which is eventually excreted from the body. The metabolic pathway of desmethylcitalopram involves interactions with various enzymes and cofactors, influencing its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Desmethylcitalopram is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT) and other monoamine transporters. Desmethylcitalopram can also bind to plasma proteins, affecting its distribution and bioavailability. The compound accumulates in the brain, where it exerts its therapeutic effects by enhancing serotonergic neurotransmission .

Subcellular Localization

The subcellular localization of desmethylcitalopram is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on presynaptic neurons. This localization is crucial for its function as a selective serotonin reuptake inhibitor. Desmethylcitalopram may also be found in other cellular compartments, such as the cytoplasm and vesicles, where it can influence various cellular processes and signaling pathways .

属性

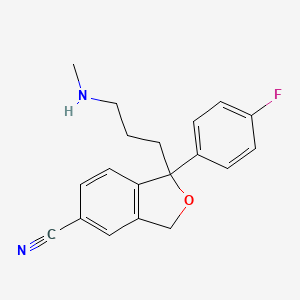

IUPAC Name |

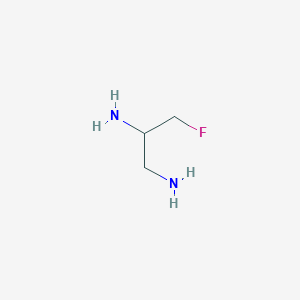

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJADDMMFYXMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881082 | |

| Record name | desmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-67-3 | |

| Record name | Desmethylcitalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodesmethylcitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | desmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBX9104IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desmethylcitalopram differ from citalopram in terms of its pharmacokinetic properties?

A: Desmethylcitalopram generally exhibits a longer half-life and lower clearance compared to citalopram. [, ] This difference in pharmacokinetics is attributed to the genetic polymorphism of CYP2C19, the enzyme primarily responsible for the N-demethylation of citalopram to desmethylcitalopram. [] Studies have shown that individuals classified as poor metabolizers of CYP2C19 exhibit higher citalopram and lower desmethylcitalopram concentrations compared to extensive metabolizers. [, , , ]

Q2: Does desmethylcitalopram contribute to the therapeutic effects of citalopram?

A: While desmethylcitalopram possesses a weaker affinity for the serotonin transporter compared to citalopram, studies suggest that it may contribute to the overall antidepressant effect. [, ] Research indicates that desmethylcitalopram levels are associated with the clinical response to citalopram in patients with major depression. []

Q3: How does the distribution of citalopram and desmethylcitalopram in the body differ from other antidepressants?

A: Studies analyzing postmortem tissues and fluids reveal that citalopram, unlike some other antidepressants, does not exhibit a consistent concentration ratio between itself and desmethylcitalopram within any specific specimen group. [] Additionally, citalopram demonstrates a high ability to cross the blood-brain barrier, with cerebrospinal fluid concentrations significantly higher than the calculated unbound serum concentrations. [] This suggests active transport of citalopram into, or a lack of active transport out of, the cerebrospinal fluid, potentially impacting its efficacy. []

Q4: Are there any known drug-drug interactions associated with citalopram or desmethylcitalopram?

A: Research indicates that concomitant use of other psychotropic drugs, particularly tricyclic antidepressants like clomipramine, can significantly increase serum concentrations of both citalopram and desmethylcitalopram. [] Neuroleptics and some benzodiazepines, particularly alprazolam, have also been shown to increase citalopram and desmethylcitalopram concentrations. []

Q5: Does citalopram administration affect the pharmacokinetics of other drugs?

A: Citalopram and its metabolites may interact with the cytochrome P450 (CYP) enzyme system, potentially influencing the metabolism of other drugs. [, , , ] For instance, citalopram has been shown to inhibit the metabolism of desipramine, a tricyclic antidepressant, leading to increased desipramine and reduced 2-hydroxydesipramine levels. []

Q6: How do oral contraceptives affect citalopram metabolism?

A: Research suggests that oral contraceptive use may influence citalopram metabolism. Studies show that women taking oral contraceptives exhibit a lower metabolic ratio of desmethylcitalopram to citalopram compared to age-matched women not on oral contraceptives. [, , ]

Q7: Does citalopram interact with the HIV medication raltegravir?

A: A dedicated drug-drug interaction study found no clinically significant pharmacokinetic interaction between citalopram and the HIV-1 integrase inhibitor raltegravir. This suggests that the combination can be administered without dose adjustments. []

Q8: What analytical techniques are commonly employed to measure citalopram and desmethylcitalopram concentrations?

A8: Various analytical methods are used to quantify citalopram and desmethylcitalopram in biological samples. These include:

- **High-performance liquid chromatography (HPLC) ** with various detection methods, including ultraviolet (UV), diode array detection (DAD), and mass spectrometry (MS). [, , , , , , , ]

- Gas chromatography-mass spectrometry (GC-MS). [, , , ]

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ]

- Thin layer chromatography (TLC). []

Q9: Can citalopram and desmethylcitalopram be detected in unconventional samples like nails, hair, and saliva?

A: Yes, researchers have developed methods to isolate and identify citalopram and desmethylcitalopram in alternative matrices like nails, hair, and saliva. [, , ] These methods are particularly useful in forensic toxicology and therapeutic drug monitoring when conventional blood or urine samples are unavailable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[Oxo(thiophen-2-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester](/img/structure/B1219192.png)

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)